
Cyclohexenol, acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexenol, acetate is an organic compound that belongs to the class of esters. It is derived from cyclohexenol and acetic acid. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Cyclohexenol, acetate can be synthesized through the esterification of cyclohexenol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions often involve heating the reactants to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where cyclohexenol and acetic acid are combined in the presence of an acid catalyst. The reaction mixture is heated to the desired temperature, and the product is then purified through distillation or other separation techniques.
化学反応の分析
Types of Reactions: Cyclohexenol, acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexenone, a valuable intermediate in organic synthesis.
Reduction: The compound can be reduced to cyclohexanol, which is used in the production of nylon and other polymers.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, is typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Cyclohexenone
Reduction: Cyclohexanol
Substitution: Various substituted cyclohexenol derivatives
科学的研究の応用
Cyclohexenol, acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of cyclohexenol, acetate involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of cyclohexenone. In reduction reactions, it accepts hydrogen atoms to form cyclohexanol. The exact molecular targets and pathways depend on the specific reaction and conditions.
類似化合物との比較
Cyclohexenol, acetate can be compared with other similar compounds, such as:
Cyclohexanol: A related compound that is used in the production of nylon and other polymers.
Cyclohexanone: An intermediate in the synthesis of caprolactam, which is used to produce nylon-6.
Cyclohexyl acetate: Another ester with similar chemical properties but different applications.
Uniqueness: this compound is unique due to its specific chemical structure and reactivity, which make it valuable in various chemical processes and industrial applications.
特性
CAS番号 |
31901-95-8 |
|---|---|
分子式 |
C8H14O3 |
分子量 |
158.19 g/mol |
IUPAC名 |
acetic acid;cyclohexen-1-ol |
InChI |
InChI=1S/C6H10O.C2H4O2/c7-6-4-2-1-3-5-6;1-2(3)4/h4,7H,1-3,5H2;1H3,(H,3,4) |
InChIキー |
MDLDVJFJSMENQS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C1CCC(=CC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


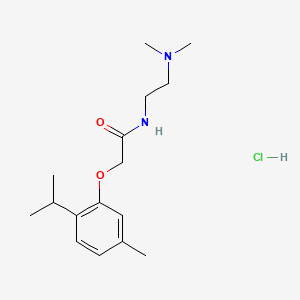
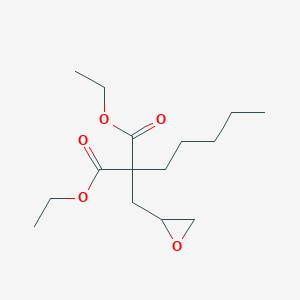
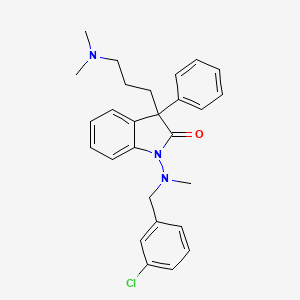
![Benzene, 1,1',1''-[ethylidynetris(seleno)]tris-](/img/structure/B14696615.png)

![2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethyl benzoate;oxalic acid](/img/structure/B14696622.png)
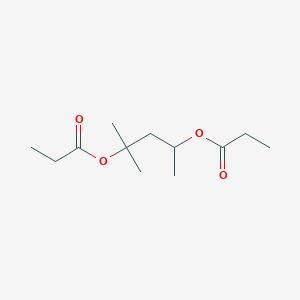
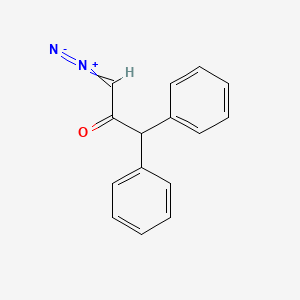

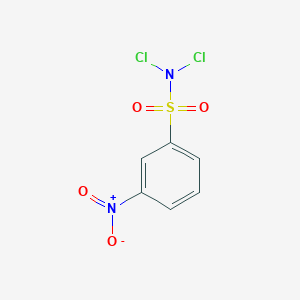

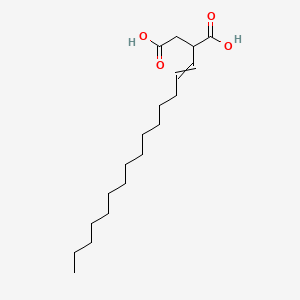

![Bis[4-(dimethylamino)-2-(propan-2-yl)phenyl]methanone](/img/structure/B14696695.png)
